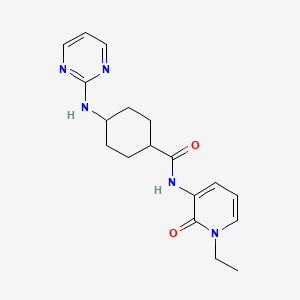![molecular formula C12H17F2N3O2 B7347992 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347992.png)
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide, also known as DFEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学研究应用
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which could make it a viable treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of the NF-kappaB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and the inhibition of this pathway could lead to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been shown to have antioxidant properties. It has been suggested that this compound could protect against oxidative stress, which is a contributing factor to several chronic diseases. This compound has also been shown to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for the NF-kappaB signaling pathway, which could make it a useful tool for studying the role of this pathway in disease. However, one limitation of using this compound is its relatively low solubility. This could make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect against neuronal damage in animal models of these diseases. Another potential area of research is its use as a treatment for metabolic disorders such as diabetes and obesity. This compound has been shown to improve glucose tolerance and reduce body weight in animal models of these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
合成方法
The synthesis of 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide involves several steps, including the preparation of 5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid and the subsequent coupling with (2S,3R)-2-ethyloxolan-3-amine. The final product is obtained after purification through column chromatography.
属性
IUPAC Name |
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-3-10-7(4-5-19-10)15-12(18)8-6-9(11(13)14)17(2)16-8/h6-7,10-11H,3-5H2,1-2H3,(H,15,18)/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBLAOMHVMOJRM-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)C2=NN(C(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)C2=NN(C(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(difluoromethoxy)-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7347917.png)
![N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-fluoro-1-benzofuran-7-carboxamide](/img/structure/B7347936.png)
![(4aS,8aS)-6-(4-benzyl-1H-pyrrole-3-carbonyl)-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7347941.png)
![5-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347952.png)
![(4aS,8aS)-6-(7-fluoro-4-methyl-1-benzofuran-2-carbonyl)-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7347959.png)
![N-(3-ethoxycyclobutyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7347961.png)
![N-[(2R)-1-(3-ethyl-3-phenylazetidin-1-yl)-1-oxopropan-2-yl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7347973.png)
![3-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]-6-ethyl-5-methyl-1H-pyridin-2-one](/img/structure/B7347980.png)
![[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]-[6-(difluoromethoxy)pyridin-3-yl]methanone](/img/structure/B7348000.png)
![2-[4-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarbonyl]-2-oxopiperazin-1-yl]acetamide](/img/structure/B7348004.png)
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-[4-(2-methylphenyl)thiadiazol-5-yl]methanone](/img/structure/B7348011.png)

![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)
![4-oxo-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1H-pyridine-2-carboxamide](/img/structure/B7348031.png)